molecular formula C18H13BrO5 B3306793 (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one CAS No. 929451-01-4

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one

Cat. No.: B3306793
CAS No.: 929451-01-4
M. Wt: 389.2 g/mol
InChI Key: SJAZSQOXSUAALB-UUASQNMZSA-N
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Description

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one is a synthetic chemical hybrid incorporating both a benzo[1,3]dioxin and a benzofuranone scaffold. The benzo[1,3]dioxin core is a structure of significant interest in medicinal chemistry, identified as an active component in molecules with diverse biological activities, including functioning as topoisomerase I inhibitors, antiplasmodial agents, and cytotoxic drugs . The strategic incorporation of a bromo-substituent enhances the molecule's potential for further synthetic elaboration and may influence its binding affinity and pharmacokinetic properties. The benzofuranone moiety, fused with a hydroxy and keto group, contributes to the compound's structural complexity and is likely integral to its electronic properties and potential for molecular interactions. This complex architecture makes it a compelling candidate for research in chemical biology and drug discovery. Its primary research value lies in its potential as a scaffold for developing novel therapeutic agents, particularly in oncology and infectious diseases. Scientists are exploring this compound and its derivatives as potential inhibitors of key enzymatic targets, such as topoisomerases, which are critical for DNA replication and cell proliferation. Furthermore, its unique structure presents opportunities for studying structure-activity relationships (SAR) to optimize potency and selectivity. This compound is intended for research applications only, including in vitro assay development, high-throughput screening, and as a key intermediate in the synthesis of more complex molecules for biological evaluation.

Properties

IUPAC Name

(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-4-hydroxy-6-methyl-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO5/c1-9-2-13(20)16-14(3-9)24-15(17(16)21)6-10-4-12(19)5-11-7-22-8-23-18(10)11/h2-6,20H,7-8H2,1H3/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAZSQOXSUAALB-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=CC3=CC(=CC4=C3OCOC4)Br)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)O/C(=C\C3=CC(=CC4=C3OCOC4)Br)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Molecular Structure and Properties

The molecular formula of this compound is C22H18BrO5C_{22}H_{18}BrO_{5}, with a molecular weight of approximately 432.3 g/mol. The presence of bromine and various hydroxyl groups suggests significant reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound is hypothesized based on its structural features, which are known to interact with various biological systems. The compound is predicted to exhibit:

  • Anti-inflammatory properties
  • Anticancer activity
  • Neuroprotective effects

These activities are supported by computational studies and analogs that share similar structural motifs.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may involve:

  • Inhibition of inflammatory pathways : The compound may modulate cytokine production or inhibit key enzymes involved in inflammation.
  • Interaction with neurotransmitter receptors : Similar benzofuran derivatives have shown affinity for serotonin receptors, indicating potential neurotropic effects.
  • Induction of apoptosis in cancer cells : Structural analogs have demonstrated the ability to trigger programmed cell death in malignant cells.

Structure-Activity Relationship (SAR)

A series of studies have explored the SAR of benzofuran derivatives, revealing that modifications to the benzofuran core significantly impact biological activity. Key findings include:

ModificationEffect on Activity
Hydroxyl group at position 4Enhances anti-inflammatory activity
Bromine substitutionIncreases cytotoxicity against cancer cells
Methyl group at position 6Potentially improves receptor binding affinity

Case Studies

Several case studies have demonstrated the biological efficacy of compounds related to this compound:

  • Anti-inflammatory Activity : A study on similar benzofuran derivatives showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Properties : Research indicated that benzofuran derivatives induced apoptosis in various cancer cell lines through mitochondrial pathways, highlighting their potential as anticancer agents.
  • Neuroprotective Effects : In vivo studies using animal models demonstrated that certain analogs exhibited neuroprotective effects against excitotoxicity, suggesting a role in treating neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns: The target compound and compound III both feature bromine substituents, but III includes a dibromoacetyl group, enhancing its electrophilicity.

Aryl Substituents : Compound 13 incorporates a 3,5-dimethoxyphenyl group, which may enhance lipid solubility compared to the target compound’s benzodioxin moiety .

Functional Group Diversity: The fluorobenzylidene and dimethylamino groups in the compound from suggest tailored electronic effects (e.g., electron-withdrawing fluorine vs. electron-donating dimethylamino) that modulate bioactivity .

Pharmacological and Physicochemical Properties

While direct data for the target compound is scarce, inferences can be drawn from analogs:

  • Anti-Inflammatory Activity: Benzofurans from Doronicum austriacum inhibit NO and ROS production in macrophages (IC₅₀: 10–50 μM) .
  • Antioxidant Capacity : Electron-donating groups (e.g., -OH, -OCH₃) in analogous compounds correlate with radical scavenging activity. The target compound’s C4 hydroxyl group likely contributes to this property .
  • Solubility and Bioavailability : The methyl group at C6 in the target compound may increase lipophilicity (logP ~2.5–3.0) compared to carboxylate derivatives (e.g., III, logP ~1.8) .

Q & A

Basic: What synthetic routes are most effective for preparing (Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one, and how can reaction conditions be optimized?

Answer:
Key synthetic strategies include cascade [3,3]-sigmatropic rearrangements (e.g., involving benzofuran intermediates) and multistep functionalization of preconstructed benzodioxin or benzofuran scaffolds . For example, NaH/THF-mediated benzylation at 0°C achieves regioselective protection of hydroxyl groups, as demonstrated in benzodioxin-benzofuran hybrids (76.3% yield) . Optimization involves controlling reaction temperature, solvent polarity, and stoichiometry of reagents (e.g., NaH dispersion in paraffin oil) to minimize side reactions . Purification via column chromatography or recrystallization is critical, with GCMS and NMR used to confirm purity (≥98%) .

Basic: How can researchers resolve contradictions in spectroscopic data (e.g., GCMS vs. HRMS) during structural elucidation of this compound?

Answer:
Discrepancies between GCMS fragmentation patterns and EI-HRMS molecular ion peaks (e.g., observed vs. calculated m/z) often arise from isomerization or residual solvents . To resolve these:

  • Use high-resolution NMR (e.g., 400 MHz ¹H-NMR) to assign stereochemistry and detect minor impurities (e.g., 2% isomers in ).
  • Cross-validate with FT-IR (e.g., carbonyl stretches at 1705 cm⁻¹) and 13C-NMR to confirm functional groups .
  • Employ HPLC-MS for purity assessment, especially if GCMS shows unresolved peaks due to thermal degradation .

Advanced: What methodologies are recommended for analyzing the stereochemical stability of the (Z)-configured methylene group under varying pH and temperature conditions?

Answer:
The (Z)-isomer’s stability can be probed via:

  • Dynamic NMR (DNMR): Monitor isomerization kinetics in DMSO-d₆ or CDCl₃ at elevated temperatures (e.g., 40–80°C) .
  • Circular Dichroism (CD): Track conformational changes in chiral environments, particularly if the compound interacts with biomolecules .
  • DFT Calculations: Predict thermodynamic stability of (Z) vs. (E) configurations using Gaussian09 with B3LYP/6-311++G(d,p) basis sets . Experimental data (e.g., coupling constants from ¹H-NMR) should align with computed geometries .

Advanced: How can researchers design assays to evaluate the biological activity of this compound against specific targets (e.g., enzyme inhibition)?

Answer:

  • Target Selection: Prioritize enzymes with structural homology to known benzofuran/brominated ligand targets (e.g., cytochrome P450 or kinases) .
  • Assay Design:
    • Use fluorescence polarization for binding affinity studies (e.g., competitive displacement assays with fluorescent probes).
    • Conduct kinetic assays (e.g., NADPH depletion rates for oxidoreductase inhibition).
    • Validate with crystallography (if co-crystals form) or molecular docking (AutoDock Vina) to map binding poses .
  • Data Interpretation: Compare IC₅₀ values with structurally similar compounds (e.g., brominated benzodioxins in ) to establish SAR .

Advanced: What computational tools are suitable for predicting the reactivity of the brominated benzodioxin moiety in cross-coupling reactions?

Answer:

  • Reactivity Prediction: Use MOPAC2016 with PM7 parameters to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
  • Mechanistic Insights: Simulate Suzuki-Miyaura coupling pathways (e.g., Pd-catalyzed aryl bromide reactions) using Gaussian09 transition-state optimizations .
  • Solvent Effects: Apply COSMO-RS to model solvation energies in polar aprotic solvents (e.g., DMF or THF), which influence reaction rates .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage: Keep under inert atmosphere (Ar/N₂) at –20°C in amber vials to avoid photodegradation of the benzofuranone and brominated moieties .
  • Handling: Use anhydrous solvents (e.g., THF dried over molecular sieves) during synthesis to prevent hydrolysis of the methylene group .
  • Stability Monitoring: Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC checks for degradation products .

Advanced: How can researchers address challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:

  • Process Optimization: Use flow chemistry to control exothermic reactions (e.g., bromination steps) and improve mixing efficiency .
  • Catalyst Screening: Test Pd/XPhos systems for Suzuki couplings to enhance yield and reduce racemization .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real-time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one
Reactant of Route 2
(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-4-hydroxy-6-methylbenzofuran-3(2H)-one

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